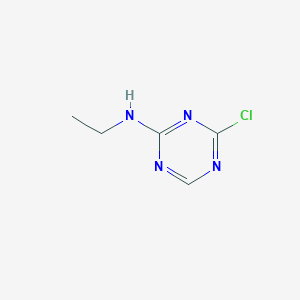
1-Bromo-2,3-dimethyl-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dimethyl-5-fluorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two methyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods often utilize tubular reactors for diazotization reactions, followed by bromination steps. The use of advanced reaction technologies helps in minimizing side reactions and improving the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3-dimethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include hydro derivatives and partially reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dimethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3-dimethyl-5-fluorobenzene involves its interaction with electrophiles and nucleophiles. The compound’s bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: A simpler aromatic compound with only a fluorine substituent.
Bromobenzene: Contains only a bromine substituent.
1-Bromo-2,3-difluorobenzene: Similar structure but with an additional fluorine atom
Eigenschaften
Molekularformel |
C8H8BrF |
|---|---|
Molekulargewicht |
203.05 g/mol |
IUPAC-Name |
1-bromo-5-fluoro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
MFEVVOJAOKSGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
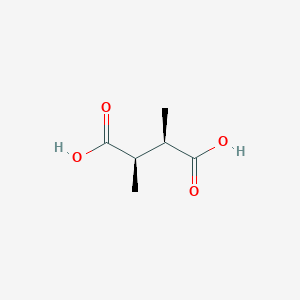
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
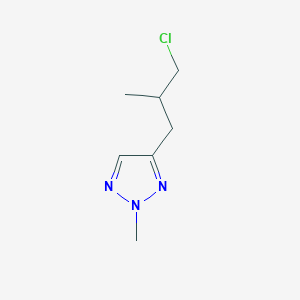
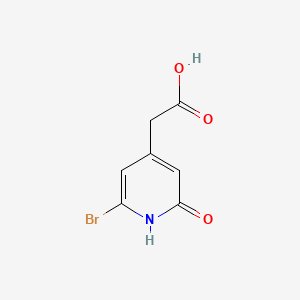
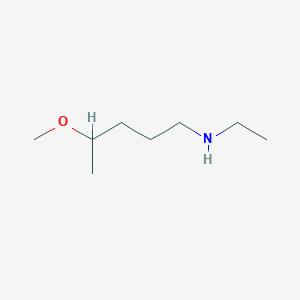
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)

![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)

